2-(3-(Piperidin-1-yl)prop-1-yn-1-yl)pyridine
Description
Properties
IUPAC Name |
2-(3-piperidin-1-ylprop-1-ynyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-4-10-15(11-5-1)12-6-8-13-7-2-3-9-14-13/h2-3,7,9H,1,4-5,10-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPBVQLJQAGAAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Piperidin-1-yl)prop-1-yn-1-yl)pyridine typically involves the coupling of a pyridine derivative with a piperidine derivative through a propargylation reaction. One common method involves the use of a palladium-catalyzed cross-coupling reaction between 2-bromopyridine and 3-(piperidin-1-yl)prop-1-yne under basic conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of high-throughput screening and optimization of reaction conditions is crucial for industrial applications .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the alkyne group to an alkene or alkane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Alkenes or alkanes.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of pyridine compounds can exhibit significant antimicrobial activity. In particular, studies have shown that related compounds demonstrate efficacy against various bacterial strains and fungi. For instance, 7-azaindole derivatives have been tested for their antimicrobial properties and have shown promising results against pathogens such as Cryptococcus neoformans, suggesting that similar structures may also possess beneficial antimicrobial effects .
Neurological Applications
2-(3-(Piperidin-1-yl)prop-1-yn-1-yl)pyridine has been investigated for its role as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGlu5). These receptors are implicated in numerous neurological disorders, including schizophrenia. Compounds that enhance mGlu5 receptor function may offer new avenues for therapeutic development . Specifically, PAMs like ADX47273 have demonstrated the ability to enhance cognitive functions while reducing psychotic symptoms in animal models .
Material Science Applications
The unique structure of this compound allows it to be utilized in the development of advanced materials. Its ability to form stable complexes with metal ions makes it a candidate for use in catalysis and material synthesis . Moreover, the incorporation of this compound into polymer matrices could enhance the mechanical properties and thermal stability of the resulting materials.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(3-(Piperidin-1-yl)prop-1-yn-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(3-(Piperidin-1-yl)prop-1-yn-1-yl)pyridine with key analogs based on substituents, synthesis routes, physicochemical properties, and biological/toxicological profiles.
Table 1: Structural and Functional Comparison of Pyridine-Alkyne Derivatives
Substituent Effects on Reactivity and Bioactivity
- Piperidine vs. Cyclohexyl-Piperidine Hybrids : The cyclohexyl analog () exhibits higher lipophilicity (MW 282.42 vs. 199.28) and acute toxicity, likely due to enhanced membrane permeability .
- Hydroxypropargyl vs. Piperidinylpropargyl : Hydroxypropargyl derivatives (e.g., ) prioritize hydrogen bonding, improving aqueous solubility, whereas piperidinyl groups enhance basicity and receptor binding in neurological targets .
- Halogenated Derivatives : Chloro and fluoro substituents () modulate electronic effects and metabolic stability. Fluorine’s electronegativity improves blood-brain barrier penetration, as seen in CNS-active drugs .
Biological Activity
Chemical Identity and Properties
2-(3-(Piperidin-1-yl)prop-1-yn-1-yl)pyridine, with the CAS number 55385-00-7, has a molecular formula of CHN and a molecular weight of 200.28 g/mol. This compound features a pyridine ring substituted with a propynyl group linked to a piperidine moiety, which contributes to its biological activity.
Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial activity of derivatives related to this compound. For instance, compounds with similar structural motifs have demonstrated significant inhibition against various pathogens, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 7b | Staphylococcus aureus | 0.22 - 0.25 µg/mL |
| Compound 4a | E. coli | 3.12 µg/mL |
| Compound 5a | Proteus mirabilis | 12.5 µg/mL |
These results indicate that compounds derived from similar structures exhibit potent antibacterial effects, suggesting that the piperidine and pyridine functionalities are crucial for their activity .
The mechanisms through which these compounds exert their antimicrobial effects include:
- Inhibition of DNA Gyrase and DHFR : Certain derivatives have been identified as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC values ranging from 12.27 to 31.64 µM for DNA gyrase and from 0.52 to 2.67 µM for DHFR .
- Biofilm Disruption : The ability to inhibit biofilm formation is another critical aspect of their antimicrobial activity, providing an advantage over traditional antibiotics .
Cytotoxicity and Safety Profile
The safety profile of these compounds is also noteworthy, as they have shown low hemolytic activity (3.23% to 15.22% lysis compared to Triton X-100), indicating minimal toxicity towards red blood cells . The cytotoxicity was assessed against normal cell lines, with IC values exceeding 60 µM, suggesting a favorable therapeutic index.
Study on Piperidinyl Derivatives
A study conducted on piperidinyl derivatives highlighted the synthesis and evaluation of various compounds, including those structurally similar to this compound. These derivatives were tested for their antibacterial properties against multiple strains of bacteria, showing promising results in both in vitro assays and molecular docking studies that confirmed their binding modes .
Clinical Relevance
The relevance of such compounds extends beyond laboratory findings; their potential application in treating resistant bacterial strains makes them valuable candidates for further research and development in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 2-(3-(Piperidin-1-yl)prop-1-yn-1-yl)pyridine, and what experimental conditions optimize yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as Sonogashira coupling or alkyne-functionalization of pyridine derivatives. For example, piperidine-substituted alkynes can be coupled to halogenated pyridines under palladium catalysis. Reaction conditions (e.g., solvent choice, temperature, catalyst loading) significantly influence yield. A reported protocol for analogous compounds uses dichloromethane as a solvent with NaOH for deprotonation, achieving ~99% purity after column chromatography .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) (¹H, ¹³C, and DEPT for piperidine/pyridine moiety verification), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and Fourier-transform infrared spectroscopy (FTIR) to detect alkyne (C≡C) and aromatic C-H stretches. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) further assess thermal stability and phase transitions .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Follow GHS-compliant guidelines :
- Storage : Keep in a sealed container at 2–8°C, away from oxidizers and moisture.
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation.
- Spill Response : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can the thermal stability and spin crossover (SCO) behavior of iron-cyanide complexes incorporating this compound be analyzed?
- Methodological Answer : For SCO studies:
- Magnetometry : Use SQUID magnetometry to track magnetic susceptibility changes with temperature (e.g., 5–300 K).
- Calorimetry : DSC identifies enthalpy changes during SCO transitions.
- Thermogravimetry : Monitor ligand loss (e.g., pyridine) via TGA to correlate structural stability with SCO activity. Particle size effects on gate-opening transitions should be analyzed using microscopy (SEM/TEM) .
Q. What strategies can resolve contradictions in reported pharmacological activities of pyridine-piperidine hybrids?
- Methodological Answer :
- Dose-Response Studies : Use in vitro assays (e.g., enzyme inhibition, receptor binding) to establish concentration-dependent effects.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like nicotinic acetylcholine receptors (nAChRs) or kinases.
- Metabolic Stability : Evaluate hepatic microsomal stability to distinguish intrinsic activity from pharmacokinetic artifacts .
Q. How can the compound’s molecular interactions in drug design be optimized for CNS applications?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the alkyne linker with ethylene or amide groups to enhance blood-brain barrier (BBB) penetration.
- SAR Studies : Synthesize analogs with varied piperidine substitutions (e.g., methyl, fluoro) and test for α4β2-nAChR selectivity using patch-clamp electrophysiology.
- Pharmacophore Mapping : Identify critical hydrogen-bonding and hydrophobic regions using 3D-QSAR models .
Q. What advanced techniques elucidate the role of this compound in catalytic or sensing applications?
- Methodological Answer :
- Electrochemical Analysis : Cyclic voltammetry (CV) assesses redox activity for sensor development.
- Spectroelectrochemistry : Monitor real-time structural changes during oxidation/reduction (e.g., pyridine ring protonation).
- Gate-Opening Studies : Use in situ XRD to track lattice dynamics during guest molecule adsorption (e.g., CO₂, H₂O) .
Data Contradiction Analysis
Q. How to address discrepancies in reported thermal decomposition profiles of pyridine-piperidine complexes?
- Methodological Answer :
- Kinetic Analysis : Apply the Vyazovkin isoconversional method to calculate activation energy () as a function of conversion. Discrepancies may arise from differences in particle size or crystallinity.
- Controlled Atmosphere Studies : Perform TGA under inert (N₂) vs. oxidative (O₂) conditions to isolate decomposition pathways.
- Cross-Validation : Compare results with complementary techniques (e.g., evolved gas analysis via FTIR) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
